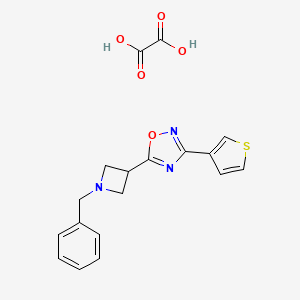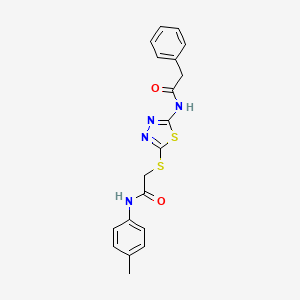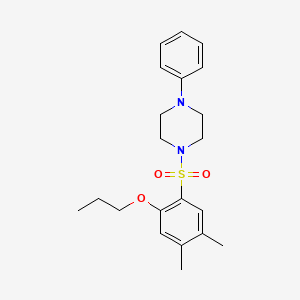
5-(1-Benzylazetidin-3-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 5-(1-Benzylazetidin-3-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole oxalate is a derivative of 1,3,4-oxadiazole, a heterocyclic compound known for its diverse biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss the synthesis and biological evaluation of closely related 1,3,4-oxadiazole derivatives. These compounds are of significant interest due to their potential as potent antioxidants and their ability to inhibit enzymes such as butyrylcholinesterase (BChE), which is relevant for therapeutic applications in diseases like Alzheimer's.
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives typically involves the conversion of organic acids into corresponding esters, followed by the formation of hydrazides and subsequent cyclization to yield the oxadiazole ring. In the research presented, the final target compounds were synthesized by reacting 5-substituted-1,3,4-oxadiazole-2-thiols with a sulfonyl piperidine derivative in the presence of a solvent such as N,N-dimethylformamide (DMF) and a base like sodium hydride .
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives is confirmed using modern spectroscopic techniques, which may include nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). These techniques provide detailed information about the molecular framework and the substitution pattern on the oxadiazole ring, which is crucial for understanding the compound's potential interactions with biological targets .
Chemical Reactions Analysis
The chemical reactivity of 1,3,4-oxadiazole derivatives is influenced by the substituents on the oxadiazole ring. The papers describe the synthesis of various substituted oxadiazoles, which could undergo further chemical transformations for the development of new compounds with enhanced biological activities. The reactivity of these compounds in biological systems, such as their interaction with enzymes like BChE, is also studied through molecular docking to predict their binding affinity and orientation within the active site of the target protein .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. These properties are essential for the pharmacokinetic profile of the compounds and their suitability as drug candidates. The papers do not provide specific details on these properties for the compounds studied, but such properties are typically assessed during the drug development process.
Scientific Research Applications
Antimicrobial and Antifungal Activities
Compounds containing the 1,3,4-oxadiazole moiety have been synthesized and evaluated for their antimicrobial and antifungal properties. For example, novel β-lactam and thiazolidine-grafted tetrahydrobenzothiophenes exhibited significant activities against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Babu et al., 2013). Similarly, oxadiazolylbenzodioxane derivatives showed promising antibacterial activity, suggesting their application in developing new antibacterial drugs (Avagyan et al., 2020).
Corrosion Inhibition
Oxadiazole derivatives have been investigated for their corrosion inhibition properties. For instance, benzimidazole bearing 1,3,4-oxadiazoles demonstrated effective corrosion inhibition towards mild steel in sulfuric acid, revealing their potential for protecting industrial materials (Ammal et al., 2018).
Anticancer and Antipsychotic Properties
Some oxadiazole derivatives have shown promising anticancer and antipsychotic activities. A study discovered a novel apoptosis inducer among 3-aryl-5-aryl-1,2,4-oxadiazoles, identifying potential anticancer agents and their molecular targets, such as TIP47, an IGF II receptor binding protein (Zhang et al., 2005).
Optoelectronic Applications
Thiophene substituted 1,3,4-oxadiazole derivatives have been explored for their optoelectronic properties, indicating their suitability for use in photonic, sensor, and optoelectronic devices. These studies underline the significance of 1,3,4-oxadiazoles in the development of materials with advanced photophysical and electrochemical characteristics for potential applications in OLEDs and solar cells (Thippeswamy et al., 2021).
properties
IUPAC Name |
5-(1-benzylazetidin-3-yl)-3-thiophen-3-yl-1,2,4-oxadiazole;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS.C2H2O4/c1-2-4-12(5-3-1)8-19-9-14(10-19)16-17-15(18-20-16)13-6-7-21-11-13;3-1(4)2(5)6/h1-7,11,14H,8-10H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPTYDGCGDESDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=CC=C2)C3=NC(=NO3)C4=CSC=C4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Benzylazetidin-3-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole oxalate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-ethyl 3-((4-(diethylamino)benzylidene)amino)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2546413.png)
![2-(2-(Dimethylamino)ethyl)-1-(4-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2546415.png)

![N-[3-[[2-Bromo-6-(difluoromethoxy)-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)phenyl]carbamoyl]-2-methoxyphenyl]pyridine-4-carboxamide](/img/structure/B2546419.png)


![N-(2-methoxyphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2546425.png)

![1-phenyl-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2546429.png)
![4-[4-(Oxan-4-yloxy)benzoyl]morpholine-3-carbonitrile](/img/structure/B2546430.png)
![N-(3-(1H-imidazol-1-yl)propyl)-3-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2546431.png)
![8-[(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]hydrazin-1-yl]-3-methyl-7-octyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2546432.png)
![2-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4,5-di(furan-2-yl)thiazol-2-yl)acetamide](/img/structure/B2546434.png)
